3-Amino-6-chloropyrazine-2-carboxylic acid is a heterocyclic compound, meaning it contains a ring structure with atoms of different elements. This specific compound falls under the category of chloropyrazinecarboxylic acids. Due to its functional groups (amino, chloro, and carboxylic acid), 3-amino-6-chloropyrazine-2-carboxylic acid acts as a valuable building block in organic synthesis []. Scientists can utilize it as a starting material for the creation of more complex molecules with desired properties [].
Research suggests 3-amino-6-chloropyrazine-2-carboxylic acid may hold promise in the development of new drugs [, ]. The compound's structure allows for modifications that could lead to molecules targeting specific biological processes. Some areas of potential application include:
3-Amino-6-chloropyrazine-2-carboxylic acid is a heterocyclic compound characterized by the presence of both an amino group and a carboxylic acid group on a pyrazine ring. Its molecular formula is and it has a molecular weight of approximately 173.56 g/mol. The compound features a chlorine atom at the 6-position and an amino group at the 3-position, contributing to its unique chemical properties and reactivity. This compound is often used in various chemical syntheses and has potential applications in pharmaceuticals due to its biological activity.
For example, when treated with alcohols in the presence of acid catalysts, 3-amino-6-chloropyrazine-2-carboxylic acid can form corresponding esters, enhancing its utility in synthetic chemistry .
3-Amino-6-chloropyrazine-2-carboxylic acid exhibits notable biological activities, particularly as an antimicrobial agent. Its structural features allow it to interact with biological targets, potentially inhibiting microbial growth. Some studies suggest that derivatives of this compound may possess anti-inflammatory and analgesic properties, making them candidates for further pharmacological exploration .
Several methods exist for synthesizing 3-amino-6-chloropyrazine-2-carboxylic acid:
These methods highlight the versatility of starting materials and conditions that can be employed to obtain this compound effectively.
3-Amino-6-chloropyrazine-2-carboxylic acid has various applications:
Interaction studies have indicated that 3-amino-6-chloropyrazine-2-carboxylic acid can interact with various biological macromolecules. These interactions may involve binding to enzymes or receptors, which could elucidate its mechanism of action as an antimicrobial agent. Further research is necessary to fully understand these interactions and their implications for drug design .
Several compounds share structural similarities with 3-amino-6-chloropyrazine-2-carboxylic acid, each exhibiting unique properties:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
Methyl 3-amino-6-chloropyrazine-2-carboxylate | C6H7ClN3O2 | 0.92 |
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | C7H8Cl2N3O2 | 0.90 |
3-Amino-6-chloropyrazine-2-carbaldehyde | C5H4ClN3O | 0.84 |
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | C7H9ClN4O2 | 0.84 |
5-Chloropyrazine-2-carboxylic acid | C5H4ClN2O2 | 0.82 |
These compounds differ primarily in their substitution patterns and functional groups, which influence their reactivity and biological activity. The unique combination of an amino group and a carboxylic acid along with chlorine substitution makes 3-amino-6-chloropyrazine-2-carboxylic acid particularly interesting for synthetic chemists and pharmacologists alike .
3-Amino-6-chloropyrazine-2-carboxylic acid has emerged as a compound of interest in medicinal and synthetic chemistry due to its structural versatility. First characterized in the early 21st century, its significance grew alongside studies on pyrazine derivatives, which are critical in tuberculosis treatment and agrochemical development. Research highlights its role as a precursor for antimycobacterial agents, particularly in synthesizing analogs of pyrazinamide, a first-line tuberculosis drug. Its anti-auxin properties in plant biology and potential modulation of sodium channels in biochemical systems further underscore its multidisciplinary relevance.
This compound belongs to the heterocyclic aromatic pyrazine family, characterized by a six-membered ring with two nitrogen atoms at positions 1 and 4. It is classified as:
Property | Value |
---|---|
Molecular formula | C₅H₄ClN₃O₂ |
Molecular weight | 173.56 g/mol |
Exact mass | 172.9992 Da |
Data derived from high-resolution mass spectrometry and crystallographic studies.
The systematic IUPAC name is 3-amino-6-chloropyrazine-2-carboxylic acid, reflecting:
Identifier Type | Value |
---|---|
CAS Registry Number | 2727-13-1 |
EC Number | 810-362-9 |
PubChem CID | 12319185 |
ChemSpider ID | 10579305 |
Wikidata ID | Q72434820 |
These identifiers facilitate cross-referencing across chemical databases.
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